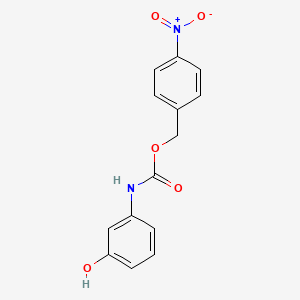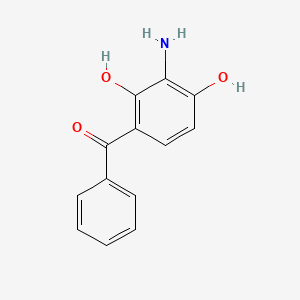
Methanone, (3-amino-2,4-dihydroxyphenyl)phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methanone, (3-amino-2,4-dihydroxyphenyl)phenyl- is an organic compound with a complex structure that includes both amino and hydroxyl functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, (3-amino-2,4-dihydroxyphenyl)phenyl- typically involves the reaction of 3-amino-2,4-dihydroxybenzaldehyde with phenylmethanone under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for the efficient and consistent production of the compound. The use of advanced catalysts and optimized reaction conditions can further enhance the yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
Methanone, (3-amino-2,4-dihydroxyphenyl)phenyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and alkylating agents are used under controlled conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include quinones, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Methanone, (3-amino-2,4-dihydroxyphenyl)phenyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s ability to interact with biological molecules makes it useful in studying enzyme mechanisms and protein interactions.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which Methanone, (3-amino-2,4-dihydroxyphenyl)phenyl- exerts its effects involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with proteins and enzymes, affecting their activity and function. The pathways involved may include inhibition of enzyme activity or modulation of receptor functions.
Comparación Con Compuestos Similares
Similar Compounds
Benzophenone: Similar in structure but lacks the amino and hydroxyl groups.
Quinones: Oxidized derivatives with different functional properties.
Phenols: Compounds with hydroxyl groups attached to aromatic rings.
Uniqueness
Methanone, (3-amino-2,4-dihydroxyphenyl)phenyl- is unique due to the presence of both amino and hydroxyl groups, which confer distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.
Propiedades
Número CAS |
87119-03-7 |
|---|---|
Fórmula molecular |
C13H11NO3 |
Peso molecular |
229.23 g/mol |
Nombre IUPAC |
(3-amino-2,4-dihydroxyphenyl)-phenylmethanone |
InChI |
InChI=1S/C13H11NO3/c14-11-10(15)7-6-9(13(11)17)12(16)8-4-2-1-3-5-8/h1-7,15,17H,14H2 |
Clave InChI |
OFUDNGNUCIBARK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)C2=C(C(=C(C=C2)O)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


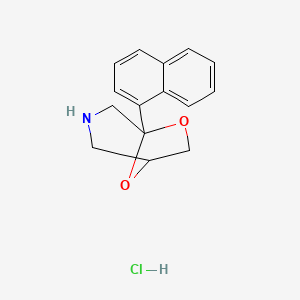
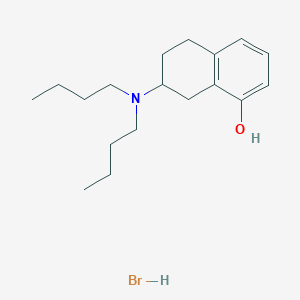
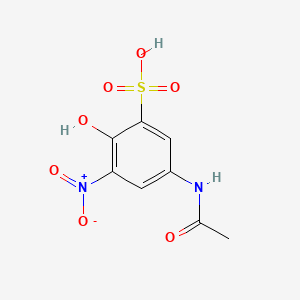
![N-[7-(adamantane-1-carbonylamino)heptyl]adamantane-1-carboxamide](/img/structure/B14412214.png)
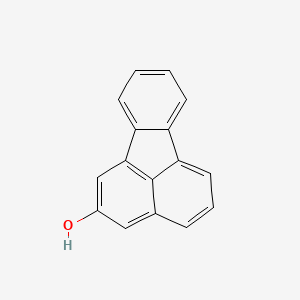
![N-Ethyl-N'-[4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butyl]urea](/img/structure/B14412223.png)
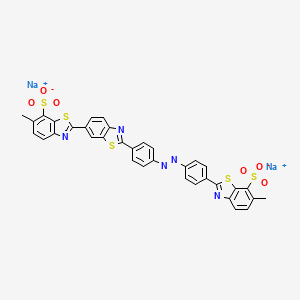
![2-[2-(Cyclopent-1-en-1-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14412232.png)
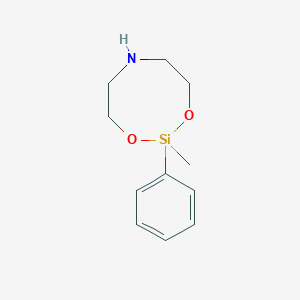
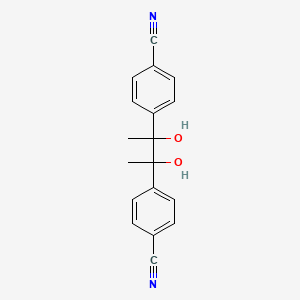

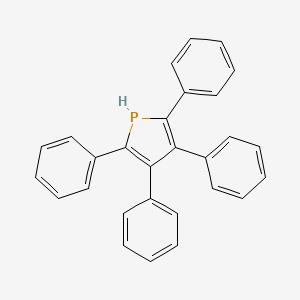
![2-[2,7-bis(2-ethyl-6-methylanilino)xanthen-10-ium-9-yl]benzoate](/img/structure/B14412276.png)
